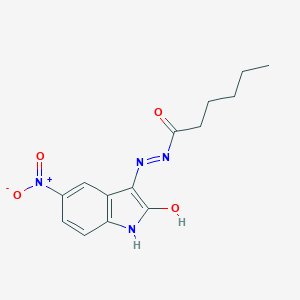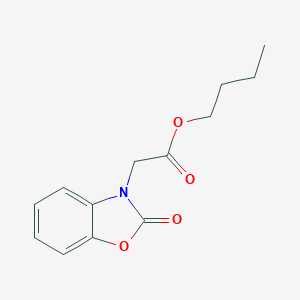
butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various fields of research due to its unique properties and potential applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be achieved through a three-step process involving the synthesis of 2-aminobenzoic acid, followed by the formation of 2-hydroxybenzoxazole, and finally the esterification of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.
Starting Materials
2-nitrobenzoic acid, sodium hydroxide, iron powder, ethanol, hydrochloric acid, sodium nitrite, copper powder, acetic acid, butanol
Reaction
Step 1: Reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid using iron powder and sodium hydroxide in ethanol, Step 2: Diazotization of 2-aminobenzoic acid with sodium nitrite and hydrochloric acid, followed by coupling with copper powder to form 2-hydroxybenzoxazole, Step 3: Esterification of 2-hydroxybenzoxazole with butyl acetate and acetic acid in the presence of a catalyst to form butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
作用机制
The mechanism of action of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is based on its ability to interact with specific biological molecules. This compound has a high affinity for certain amino acids such as cysteine and histidine. When it interacts with these amino acids, it undergoes a chemical reaction that results in the formation of a fluorescent product. This fluorescence can be used to detect the presence of the biological molecule of interest.
生化和生理效应
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and has low cytotoxicity. This makes it an ideal compound for use in biological studies.
实验室实验的优点和局限性
One of the main advantages of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is its high sensitivity and selectivity for specific biological molecules. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of this compound is its relatively high cost compared to other fluorescent probes.
未来方向
There are several future directions for the use of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in scientific research. One potential application is in the development of new biosensors for the detection of specific biological molecules. This compound could also be used in the development of new materials for optoelectronic applications. In addition, further research is needed to explore the potential of this compound for use in drug delivery systems and other biomedical applications.
In conclusion, butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a unique and versatile compound that has many potential applications in scientific research. Its ability to interact with specific biological molecules and its high sensitivity make it an ideal fluorescent probe for the detection of various biological molecules. Further research is needed to explore its potential in other areas of research and development.
科学研究应用
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids. This compound is also used in the synthesis of organic materials such as polymers and dendrimers. In addition, it has potential applications in the field of optoelectronics due to its unique photophysical properties.
属性
IUPAC Name |
butyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-3-8-17-12(15)9-14-10-6-4-5-7-11(10)18-13(14)16/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWUGFIVOBIDRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({5-[(2-Amino-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B352850.png)
![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B352851.png)
![1-phenyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclopentanecarboxamide](/img/structure/B352852.png)
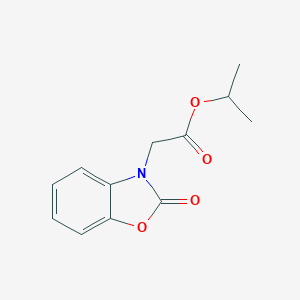
![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)
![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)
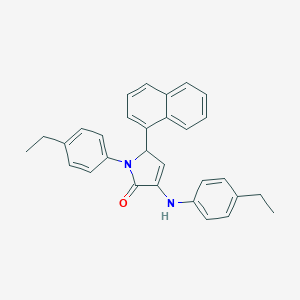
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
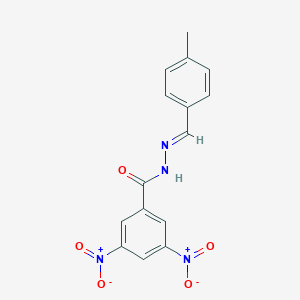
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
